molecular formula C5H8F6N2O3S2 B2391482 N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid CAS No. 1384427-41-1

N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid

Cat. No.: B2391482
CAS No.: 1384427-41-1
M. Wt: 322.24
InChI Key: ZBRXIFLTZJXACM-UHFFFAOYSA-N
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Description

N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid is a compound with a unique structure that combines a trifluoroethyl group with a methanimidamide moiety, stabilized by trifluoromethanesulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide typically involves the reaction of N-methylimidothiocarbamate with 2,2,2-trifluoroethyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as trifluoromethanesulfonic acid, which acts as a catalyst and stabilizing agent. The reaction conditions often include a temperature range of 0-50°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-methylimidothiocarbamate: A precursor in the synthesis of N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide.

    2,2,2-trifluoroethyl sulfide: Another precursor used in the synthesis.

    Trifluoromethanesulfonic acid: A strong acid used as a catalyst and stabilizing agent.

Uniqueness

N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide is unique due to its combination of a trifluoroethyl group with a methanimidamide moiety, which imparts distinct chemical and biological properties. The presence of trifluoromethanesulfonic acid further enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoroethyl N'-methylcarbamimidothioate;trifluoromethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3N2S.CHF3O3S/c1-9-3(8)10-2-4(5,6)7;2-1(3,4)8(5,6)7/h2H2,1H3,(H2,8,9);(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRXIFLTZJXACM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)SCC(F)(F)F.C(F)(F)(F)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F6N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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